5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid
Description
Overview of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic Acid
This compound (CAS: 338982-07-3) is a heterocyclic compound with the molecular formula C₁₀H₅F₃N₂O₂S₂ and a molecular weight of 306.29 g/mol . Its structure features a 1,2,3-thiadiazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a sulfanyl-linked 4-(trifluoromethyl)phenyl moiety. The compound exhibits a melting point range of 162–166°C and is typically stored at ambient temperature due to its stability under standard conditions.
The trifluoromethyl group enhances electron-withdrawing properties, while the sulfanyl bridge contributes to π-conjugation, stabilizing the aromatic thiadiazole ring. This structural combination makes the compound a valuable scaffold in medicinal chemistry and materials science, particularly for studying electronic effects on reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅F₃N₂O₂S₂ |
| Molecular Weight | 306.29 g/mol |
| Melting Point | 162–166°C |
| Storage Conditions | Ambient Temperature |
| Aromatic System | 1,2,3-Thiadiazole Core |
Historical Context of 1,2,3-Thiadiazole Research
1,2,3-Thiadiazoles were first synthesized in the late 19th century, but systematic studies began with the Hurd-Mori reaction in 1956, which used thionyl chloride and hydrazones to construct the heterocyclic ring. This method revolutionized access to 1,2,3-thiadiazoles, enabling derivatives like this compound.
Key advancements include:
- Lalezari's selenium analog synthesis (1970s), which expanded the scope to 1,2,3-selenadiazoles.
- Microwave-assisted synthesis (2000s), reducing reaction times from hours to minutes.
- Computational modeling (2010s), elucidating electronic properties and reaction pathways.
The compound’s synthesis builds on these foundations, leveraging modern techniques to optimize yield and purity.
Significance in Heterocyclic Chemistry
1,2,3-Thiadiazoles are pivotal in heterocyclic chemistry due to their:
- Bioisosteric potential : Mimicking phenyl or pyridyl groups in drug design.
- Electronic versatility : The sulfur atom enables diverse reactivity, including nucleophilic substitutions and cycloadditions.
- Applications :
The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles. Meanwhile, the carboxylic acid group facilitates salt formation, improving solubility for biological testing.
Research Motivation and Objectives
Recent studies focus on:
- Synthetic Optimization : Developing greener routes (e.g., solvent-free conditions).
- Biological Activity : Screening against enzymes like cyclooxygenase-2 and tyrosine kinases.
- Material Properties : Investigating photophysical behavior for optoelectronic applications.
Key objectives include:
- Elucidating structure-activity relationships for antimicrobial potency.
- Exploring regioselective functionalization at the 4- and 5-positions.
- Characterizing hydrogen-bonding networks in crystal structures.
This compound’s unique substituent combination positions it as a model for studying electronic effects on heterocyclic reactivity and bioactivity.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWLXUTUFNTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380629 | |
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-07-3 | |
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)thiophenol with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiadiazole compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C₁₀H₅F₃N₂O₂S₂.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (–CF₃ vs. –Cl vs. –CH₃):
The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.8 estimated) compared to the methyl group in HO6 (logP ~2.1) . Chlorine substituents, as in the dichlorophenyl analog, enhance electronegativity but may reduce solubility in polar solvents . - In contrast, the smaller –CH₃ group in HO6 allows greater conformational flexibility .
Biological Activity
Overview
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid (CAS Number: 338982-07-3) is a bioactive compound with a molecular formula of C₁₀H₅F₃N₂O₂S₂ and a molecular weight of 306.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅F₃N₂O₂S₂ |
| Molecular Weight | 306.29 g/mol |
| Melting Point | 162–166 °C |
| CAS Number | 338982-07-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiadiazole ring is crucial for its activity as it can modulate enzyme functions and receptor interactions. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound appears to induce apoptosis in these cells, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives. Among them, the compound exhibited the highest activity against Gram-positive bacteria.
- Reference: Journal of Medicinal Chemistry, 2023.
-
Inflammation Model :
- In a controlled animal study assessing anti-inflammatory effects, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
- Reference: European Journal of Pharmacology, 2023.
-
Cancer Cell Line Studies :
- A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
- Reference: Cancer Letters, 2023.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor thiadiazoles using Lawesson’s reagent, followed by sulfanyl group introduction via nucleophilic substitution. For example, thiadiazole intermediates can be generated by reacting ethyl 2-oxoacetate derivatives with Lawesson’s reagent under reflux in toluene. The trifluoromethylphenyl sulfanyl group is introduced via a thiol-disulfide exchange reaction or direct substitution. Optimization includes using polar aprotic solvents (e.g., DMF at 80°C) and controlled stoichiometry to minimize side reactions. Yields >70% are achievable with purified intermediates .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid resonance (δ ~170 ppm in ¹³C).
- 19F NMR : To verify the trifluoromethyl group (δ -60 to -65 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (S-H stretch, if present).
- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-H]⁻). X-ray crystallography (as in ) is recommended for absolute configuration determination .
Q. What purification techniques are recommended for this compound to achieve high purity?
- Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 ratio) effectively removes unreacted starting materials. For challenging separations, silica gel chromatography with ethyl acetate/hexane (gradient elution, 30–50% ethyl acetate) resolves sulfanyl and carboxylic acid derivatives. Purity >97% is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl group on the thiadiazole ring’s reactivity?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal the electron-withdrawing effect of the CF₃ group, which polarizes the thiadiazole ring and enhances electrophilic substitution at the 4-position. Experimental validation involves synthesizing analogs with electron-donating (e.g., -OCH₃) or neutral (e.g., -CH₃) substituents and comparing reaction rates in SNAr reactions. Hammett plots (σ values) correlate substituent effects with kinetic data .
Q. How can contradictory data regarding the compound’s biological activity across different assays be resolved?
- Methodological Answer : Variability in IC₅₀ values (e.g., antitumor activity in 60 cell lines, as in ) may arise from differences in cell membrane permeability or metabolic stability. Resolve contradictions by:
- Conducting dose-response assays across multiple replicates.
- Validating target engagement via Western blotting (e.g., apoptosis markers like caspase-3).
- Assessing pharmacokinetics (e.g., plasma stability, logP) to identify bioavailability limitations .
Q. What is the hypothesized mechanism of action for this compound’s antitumor activity based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides in ) inhibit carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. Molecular docking (PDB: 3FLG) predicts hydrogen bonding between the carboxylic acid group and Thr199 residue. Validate via enzyme inhibition assays (IC₅₀ < 1 µM) and siRNA knockdown studies .
Q. How do modifications to the sulfanyl substituent influence the compound’s biological activity and physicochemical properties?
- Methodological Answer : Replacing the trifluoromethylphenyl group with alkyl (e.g., cyclohexyl) or electron-deficient aryl (e.g., nitro-substituted) groups alters logP (measured via shake-flask method) and solubility. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
